Acide (1-benzyl-3,5-diméthyl-1H-pyrazol-4-yl)acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.294. The purity is usually 95%.

BenchChem offers high-quality (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Importance: La compréhension du comportement des protéines est cruciale pour la découverte de médicaments, les mécanismes des maladies et la médecine personnalisée .

- Avantages: Des alternatives respectueuses de l'environnement sont recherchées pour une agriculture durable .

- Potentiel: Les MOF trouvent des applications dans le stockage de gaz, la séparation et l'administration de médicaments .

- Impact interdisciplinaire: La science des matériaux fait le lien entre la chimie, la physique et l'ingénierie .

Recherche en protéomique

Chimie médicinale

Produits agrochimiques et protection des cultures

Chimie de coordination

Science des matériaux

Études biologiques

Activité Biologique

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

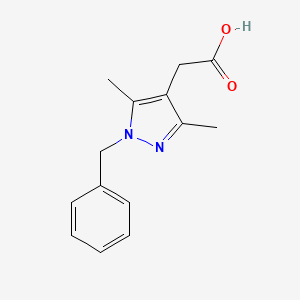

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H16N2O2

- IUPAC Name : (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid

This structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid exhibits significant anticancer activity . A study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides derived from this compound demonstrated submicromolar antiproliferative effects on pancreatic cancer cell lines (MIA PaCa-2) through the following mechanisms:

- Inhibition of mTORC1 Pathway : The compound reduces mTORC1 activity, which is crucial in regulating cell growth and proliferation.

- Autophagy Modulation : It increases basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions. This dual action may selectively target cancer cells that are under metabolic stress due to their harsh microenvironment .

Antimicrobial Activity

In addition to its anticancer properties, (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid has been investigated for its antimicrobial effects . Pyrazole derivatives are known for their broad-spectrum antimicrobial activities, suggesting potential applications in treating infections.

The biological efficacy of (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid can be attributed to its ability to interact with specific molecular targets:

- mTORC1 Inhibition : By inhibiting mTORC1, the compound affects cellular metabolism and growth signaling pathways.

- Autophagy Regulation : The modulation of autophagy pathways may provide a therapeutic advantage by promoting cancer cell death while sparing normal cells .

Structure–Activity Relationship (SAR)

A series of studies have explored the SAR of derivatives based on (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid. These studies have identified key structural features that enhance biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Contains benzamide moiety | Submicromolar antiproliferative activity |

| 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | Acetic acid group | Enhanced reactivity and potential for drug development |

These findings emphasize the importance of specific substitutions in enhancing the biological profile of pyrazole derivatives .

Clinical Implications

The promising anticancer properties suggest that (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid could be developed into a novel therapeutic agent for cancer treatment. Further studies are warranted to evaluate its efficacy in clinical settings and understand its full therapeutic potential.

Propriétés

IUPAC Name |

2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10-13(8-14(17)18)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCNUIJLVUTOPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.